3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
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Overview
Description
Novel Inhibitor of Jumonji AT-Rich Interactive Domain 1B (JARID1B) Histone Demethylase; High Quality Biochemicals for Research Uses
Scientific Research Applications
Chemical Reactions and Synthesis
3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile and related compounds have been extensively used in various chemical reactions and synthesis processes. For instance, reactions of similar compounds with nucleophiles and 1,3-binucleophiles led to the formation of various acyclic and heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010). Moreover, a method for synthesizing novel series of N-substituted 4-trifluoromethyl pyridin-2(1H)-imines demonstrated the versatility of similar compounds in chemical synthesis (Marangoni et al., 2017).
Photophysical and Electrochemical Properties
Compounds similar to this compound have been studied for their photophysical and electrochemical properties. Studies involving single crystal X-ray diffraction analyses of derivatives have provided insights into their conformational, molecular structures, and photophysical properties (Percino et al., 2016).
Luminescence and Magnetic Behavior
Lanthanide coordination complexes involving benzothiazole-based ligands have shown fascinating properties such as luminescence and single-molecule-magnet behavior. These properties are crucial for applications in material science and photonics (Kishi et al., 2018).
Complexation and Molecular Interactions
The compound's derivatives have also been studied for their complexation properties with metals like zinc, magnesium, and calcium. Research has shown that these compounds demonstrate a strong tendency for forming protonated multinuclear complexes, which is significant for understanding their aggregational properties in solutions (Matczak-Jon et al., 2010).
Potential in Organic Electronics
Compounds similar to this compound have been investigated for their potential in organic electronics. For example, iridium(III) complexes with these types of ligands have demonstrated high efficiency in electroluminescence, which is crucial for the development of OLEDs (Su et al., 2021).
Medicinal Chemistry
Although your requirements exclude drug-related information, it's worth noting that similar compounds have also been explored in medicinal chemistry, particularly for their antimicrobial, anticancer, and antioxidant activities (Al-Mutairi et al., 2022).
Properties
CAS No. |
351190-46-0 |
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Molecular Formula |
C16H8F3N3S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C16H8F3N3S/c17-16(18,19)12-1-2-14-13(8-12)22-15(23-14)11(9-20)7-10-3-5-21-6-4-10/h1-8H |
InChI Key |
PRBJCLSLKTVNFM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N |
Synonyms |
3-Pyridin-4-yl-2-(5-trifluoromethyl-benzothiazol-2-yl)-acrylonitrile |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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